molecular formula C9H19NO4 B1678407 DL-Panthenol CAS No. 16485-10-2

DL-Panthenol

Cat. No.: B1678407
CAS No.: 16485-10-2
M. Wt: 205.25 g/mol
InChI Key: SNPLKNRPJHDVJA-UHFFFAOYSA-N
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Description

DL-Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5) and is thus a provitamin of B5. In organisms, it is quickly oxidized to pantothenic acid. This compound is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

Mechanism of Action

Target of Action

Panthenol, also known as pantothenol, is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . It primarily targets the epithelium, a layer of cells that cover the body. It is an essential component of a normally functioning epithelium .

Mode of Action

Panthenol exists as a racemic mixture containing both the dextrorotatory form (dexpanthenol) and the levorotatory form (levopanthenol). Only the dextrorotatory form, dexpanthenol, is biologically active . Dexpanthenol is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A . Coenzyme A acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Biochemical Pathways

Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A . Coenzyme A is involved in many biochemical pathways, including those important for protein metabolism in the epithelium . It also plays a role in the glutathione system in the mitochondria of the brain, maintaining the redox balance and thiol–disulfide homeostasis .

Pharmacokinetics

It is known that panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation .

Result of Action

Panthenol has several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances cell viability, increases the cellular proliferation marker Ki67 in cultured human hair follicle cells, and suppresses apoptotic markers .

Action Environment

Environmental factors such as age, inflammation, and certain nutritional factors can contribute to a decrease in antioxidant defense systems and an increase in the formation of free radical oxidation products . These factors can influence the action, efficacy, and stability of Panthenol.

Biochemical Analysis

Biochemical Properties

Panthenol plays a crucial role in biochemical reactions as it is converted into pantothenic acid in the body. Pantothenic acid is a component of coenzyme A (CoA), which is essential for the synthesis and oxidation of fatty acids. Panthenol interacts with various enzymes, including acetyl-CoA carboxylase and fatty acid synthase, facilitating the biosynthesis of fatty acids . Additionally, panthenol binds to proteins and other biomolecules, enhancing their stability and function.

Cellular Effects

Panthenol has significant effects on various types of cells and cellular processes. It promotes cell proliferation and differentiation, particularly in skin cells, by enhancing fibroblast activity and inducing epidermal epithelization . Panthenol also influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved skin barrier function and wound healing .

Molecular Mechanism

At the molecular level, panthenol exerts its effects by binding to specific receptors and enzymes. It activates the transcription of genes involved in cell growth and repair, such as those encoding for collagen and elastin . Panthenol also acts as a cofactor for enzymes involved in fatty acid metabolism, enhancing their activity and promoting the synthesis of essential lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of panthenol change over time. Panthenol is stable under neutral conditions but can degrade in acidic or alkaline environments . Long-term studies have shown that panthenol maintains its efficacy in promoting cellular function and wound healing over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of panthenol vary with different dosages in animal models. Low to moderate doses of panthenol have been shown to enhance skin hydration and wound healing without adverse effects . High doses may lead to toxicity and adverse reactions, including skin irritation and inflammation .

Metabolic Pathways

Panthenol is involved in several metabolic pathways, primarily through its conversion to pantothenic acid and subsequent incorporation into coenzyme A. This conversion is facilitated by enzymes such as pantothenate kinase and phosphopantetheine adenylyltransferase . Panthenol also affects metabolic flux by enhancing the synthesis of fatty acids and other essential metabolites .

Transport and Distribution

Panthenol is transported and distributed within cells and tissues through specific transporters and binding proteins. It readily penetrates the skin and accumulates in the epidermis and dermis, where it exerts its moisturizing and healing effects . Panthenol’s distribution is influenced by its interaction with lipid membranes and cellular transport mechanisms .

Subcellular Localization

Panthenol’s subcellular localization is primarily in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. It is directed to specific compartments through targeting signals and post-translational modifications . Panthenol’s activity is enhanced by its localization to areas of high metabolic activity, such as the mitochondria and endoplasmic reticulum .

Properties

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044598
Record name Panthenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56323427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
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CAS No.

16485-10-2, 81-13-0
Record name DL-Panthenol
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URL https://commonchemistry.cas.org/detail?cas_rn=16485-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panthenol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panthenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name panthenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dexpanthenol [USAN)
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Record name panthenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Panthenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANTHENOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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